molecular formula C16H28Na2O7S B13823885 disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate

disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate

Cat. No.: B13823885
M. Wt: 410.4 g/mol
InChI Key: LTVJJSFLSYSCEF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is synthesized through an esterification and sulfonation reaction. In the esterification reaction, lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This intermediate then undergoes a sulfonation reaction with sodium bisulfite to produce disodium lauryl sulfosuccinate . Industrial production methods typically involve these steps under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate primarily undergoes substitution reactions due to the presence of its sulfonate group. Common reagents used in these reactions include sodium bisulfite and maleic anhydride . The major products formed from these reactions are typically other sulfonated compounds, which can be used in various applications such as detergents and emulsifiers.

Mechanism of Action

The mechanism of action of disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and leading to the emulsification of oils and dirt . This makes it an effective cleansing agent in various formulations.

Properties

Molecular Formula

C16H28Na2O7S

Molecular Weight

410.4 g/mol

IUPAC Name

disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);;/q;2*+1/p-2

InChI Key

LTVJJSFLSYSCEF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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